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molecular formula C12H13NO2 B420265 ethyl 1-methyl-1H-indole-2-carboxylate CAS No. 56559-60-5

ethyl 1-methyl-1H-indole-2-carboxylate

Cat. No. B420265
M. Wt: 203.24g/mol
InChI Key: FRLLPWADCHCBBY-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

A suspension of ethyl 1-methyl-1H-indole-2-carboxylate (27.10 g, 133.34 mmole) in 40% aqueous CH3NH2 (300 mL) and MeOH (30 mL) was stirred at RT. A solid tended to gradually creep up the walls of the flask, and was washed down periodically with MeOH. The flask was tightly stoppered to keep the material inside the flask. As the reaction proceeded, the solid dissolved, but eventually the product began to precipitate. The reaction was stirred at RT for 5 days, then was concentrated to remove approximately 200 mL of the solvent. The remaining residue was diluted with H2O (300 mL), and the solid was collected by suction filtration and washed with H2O. Drying at 50-60° C. in high vacuum left the title compound (23.45 g, 93%) as a faintly yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.63 (d, J=8.0 Hz, 1 H), 7.27-7.43 (m, 2 H), 7.10-7.20 (m, 1 H), 6.80 (s, 1 H), 6.10-6.30 (m, 1 H), 4.06 (s, 3 H), 3.01 (d, J=4.9 Hz, 3 H).
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13]CC)=O.[CH3:16][NH2:17]>CO>[CH3:16][NH:17][C:11]([C:3]1[N:2]([CH3:1])[C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2)=[O:13]

Inputs

Step One
Name
Quantity
27.1 g
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)C(=O)OCC
Name
Quantity
300 mL
Type
reactant
Smiles
CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed down periodically with MeOH
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved
CUSTOM
Type
CUSTOM
Details
to precipitate
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT for 5 days
Duration
5 d
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to remove approximately 200 mL of the solvent
ADDITION
Type
ADDITION
Details
The remaining residue was diluted with H2O (300 mL)
FILTRATION
Type
FILTRATION
Details
the solid was collected by suction filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
Drying at 50-60° C. in high vacuum
WAIT
Type
WAIT
Details
left the title compound (23.45 g, 93%) as a faintly yellow solid

Outcomes

Product
Name
Type
Smiles
CNC(=O)C=1N(C2=CC=CC=C2C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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